molecular formula C10H11ClO3S B3388564 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 88040-92-0

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B3388564
CAS No.: 88040-92-0
M. Wt: 246.71 g/mol
InChI Key: SJOLEHYHMOBNIB-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a partially saturated indene core. Its structure includes a methoxy (-OCH₃) substituent at position 6 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming sulfonamides, sulfonate esters, and other functionalized derivatives . Its molecular formula is C₁₀H₁₁ClO₃S, with a molecular weight of 247.71 g/mol (calculated based on analogous compounds). The methoxy group acts as an electron-donating substituent, influencing reactivity and stability compared to other analogs.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLEHYHMOBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88040-92-0
Record name 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
This compound serves as a crucial reagent in organic synthesis. It is primarily utilized to introduce sulfonyl groups into various organic molecules, facilitating the formation of sulfonamide derivatives, which are essential in medicinal chemistry. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, thus enabling the synthesis of diverse sulfonyl-containing compounds.

Synthetic Routes
The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the sulfonylation of 6-methoxy-2,3-dihydro-1H-indene using chlorosulfonic acid under controlled conditions to minimize side reactions and maximize yield.

Biological Applications

Medicinal Chemistry
The indene scaffold is recognized for its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Research indicates that derivatives of this compound can exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical targets in pain and inflammation management .

Antimicrobial and Anticancer Properties
Studies have highlighted the biological activity of related indene compounds, suggesting that this compound may possess antimicrobial and anticancer properties due to its ability to interact with various biological targets. Ongoing research aims to explore these potential therapeutic effects further.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is employed in manufacturing specialty chemicals and materials. Its reactivity allows for the development of new materials with tailored properties, which can be utilized in various applications ranging from pharmaceuticals to advanced materials science.

Study on COX Inhibition

A study evaluated several analogues based on the indene structure for their ability to inhibit COX enzymes selectively. The results indicated that modifications at specific positions on the indene ring could enhance selectivity and potency against COX-1 without affecting COX-2 activity significantly .

Anticancer Screening

Another research effort focused on synthesizing derivatives linked to thiazole and formazan structures with the indene core. These compounds underwent anticancer screening, revealing promising activity against various cancer cell lines, highlighting the potential of indene derivatives as anticancer agents .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group can also participate in various chemical transformations, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride C₁₀H₁₁ClO₃S 247.71 -OCH₃ (position 6), -SO₂Cl (position 5) Electron-donating methoxy enhances stability; moderate reactivity in nucleophilic substitution .
2,3-Dihydro-1H-indene-5-sulfonyl chloride C₉H₉ClO₂S 216.68 -SO₂Cl (position 5) Baseline compound; higher reactivity due to unsubstituted aromatic ring .
6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride C₉H₈Cl₂O₂S 251.13 -Cl (position 6), -SO₂Cl (position 5) Electron-withdrawing chloro group increases electrophilicity; higher reactivity .
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride C₁₁H₁₂ClNO₃S 273.73 -NHCOCH₃ (position 2), -SO₂Cl (position 5) Steric hindrance from acetamido reduces reactivity; potential for hydrogen bonding .
2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride C₁₀H₁₁ClO₃S 247.71 -OCH₃ (position 2), -SO₂Cl (position 5) Positional isomer of the target compound; methoxy at position 2 alters electronic distribution .
6-Chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride C₉H₆Cl₂O₃S 265.11 -Cl (position 6), -C=O (position 3), -SO₂Cl (position 5) Oxo group increases electron-withdrawing effects; highly reactive .

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClO3S
  • Molecular Weight : 246.71 g/mol

The compound contains a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and biological interactions.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as a highly electrophilic site. This allows the compound to engage in nucleophilic substitutions, forming covalent bonds with various biological targets. Notably, it has been shown to interact with:

  • Carbonic Anhydrase II : A crucial enzyme involved in physiological processes such as acid-base balance and respiration.
  • Retinoic Acid Receptor Alpha : Suggests potential roles in modulating gene expression and cellular differentiation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant activities, which may contribute to their therapeutic potential against oxidative stress-related diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonamideSulfonamideAntimicrobial, anticancer
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonic acidSulfonic acidAntimicrobial
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonateSulfonateLimited studies on biological activity

This table highlights the structural variations and associated biological activities of compounds related to this compound.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various sulfonyl derivatives including this compound demonstrated effective inhibition against multiple bacterial strains. The mechanism was linked to the disruption of bacterial folate metabolism.
  • Cancer Cell Line Research : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The results suggest a potential role in cancer therapy as an adjunct treatment.
  • Insecticidal Activity : Recent investigations have also suggested that derivatives of this compound display insecticidal properties, which could be leveraged in agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride in laboratory settings?

  • Answer : The compound is typically synthesized via chlorosulfonation of a methoxy-substituted indene precursor using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere). Key steps include:

  • Precursor preparation : 6-Methoxy-2,3-dihydro-1H-indene is first synthesized via Friedel-Crafts alkylation or cyclization of appropriate aryl precursors.
  • Chlorosulfonation : Reacting the indene derivative with chlorosulfonic acid in a non-polar solvent (e.g., dichloromethane) to introduce the sulfonyl chloride group.
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with NMR and FT-IR .

Q. How should researchers handle and store this compound safely?

  • Answer :

  • Handling : Use corrosion-resistant equipment (glass or PTFE) under a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with water or bases to prevent hydrolysis.
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to minimize moisture absorption. Shelf life: 6–12 months under optimal conditions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • NMR : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR (confirm indene backbone and sulfonyl chloride).
  • FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch).
  • Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M]⁺ at m/z 246.7.
  • Elemental Analysis : Verify C, H, Cl, S content (±0.3% tolerance) .

Advanced Research Questions

Q. How to design experiments to evaluate its retinoic acid receptor alpha (RARα) agonist activity?

  • Answer :

  • Assay Design : Use RARα-transfected HEK293 cells with a luciferase reporter system under a retinoic acid response element (RARE).
  • Dose-Response : Test concentrations (0.1–100 µM) alongside positive controls (e.g., all-trans retinoic acid). Measure luminescence after 24–48 hours.
  • Validation : Perform competitive binding assays using fluorescently labeled RARα ligands. Analyze EC₅₀ values and compare with known agonists .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer :

  • Orthogonal Assays : Cross-validate antimicrobial activity (e.g., Staphylococcus aureus MIC assays) with antioxidant capacity (DPPH radical scavenging).
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities.
  • Metabolite Interference : Incubate compound with liver microsomes to assess metabolic stability.
  • Structural Confirmation : X-ray crystallography to verify stereochemistry, as minor enantiomers may exhibit divergent activities .

Q. How to investigate its carbonic anhydrase II (CA-II) inhibition mechanism?

  • Answer :

  • Kinetic Studies : Use a stopped-flow apparatus to measure CA-II activity (CO₂ hydration rate) with varying substrate (4-nitrophenyl acetate) and inhibitor concentrations. Generate Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Crystallography : Co-crystallize CA-II with the compound (5–10 mM) and resolve structure via X-ray diffraction (1.5–2.0 Å resolution). Identify key binding residues (e.g., His64, Zn²⁺ coordination) .

Q. What are the key considerations in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Answer :

  • Functionalization : React the sulfonyl chloride with amines (e.g., benzylamine) to form sulfonamides or with thiols for sulfonates. Optimize reaction conditions (DMF, 60°C, 12 hours).
  • SAR Parameters : Compare derivatives for:
  • Electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Steric effects (e.g., ortho-substituted aryl groups) on CA-II binding.
  • Biological Testing : Prioritize derivatives with >50% inhibition in primary screens for secondary validation (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

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